N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide
Description
N-(5-Chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic phenoxypropanamide derivative characterized by a 5-chloropyridin-2-yl amide group and a 2-(2,4-dichlorophenoxy)propanoyl backbone.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-8(21-12-4-2-9(15)6-11(12)17)14(20)19-13-5-3-10(16)7-18-13/h2-8H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYBXDZKLOTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine and 2,4-dichlorophenol as the primary starting materials.
Formation of Intermediate: The 2,4-dichlorophenol is reacted with an appropriate alkylating agent to form 2-(2,4-dichlorophenoxy)propanoic acid.
Amidation Reaction: The intermediate 2-(2,4-dichlorophenoxy)propanoic acid is then reacted with 5-chloropyridin-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloropyridinyl and dichlorophenoxy groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Variations in the Amine Substituent
The amine moiety significantly influences solubility, crystallinity, and biological activity. Key examples include:
Key Observations :
- Polarity : Higher Rf values (e.g., 0.69 for 25a vs. 0.44 for 27i) correlate with reduced polarity due to bulky substituents like cyclopropyl .
- Crystallinity : MBX 1642’s high melting point (120–121°C) suggests strong intermolecular interactions from the 4-fluorobenzyl group .
- Bioactivity: Pyridinyl derivatives (e.g., Y030-7607) may exhibit tailored herbicidal effects depending on phenoxy substitution .
Variations in the Phenoxy Substituent
The number and position of halogens on the phenoxy ring modulate electronic and steric effects:
Key Observations :
- Lipophilicity: 2,4-Dichloro substitution increases logP compared to mono-chloro analogs, enhancing membrane permeability .
Bioactivity Comparisons
Key Observations :
- Herbicidal Activity: Thiadiazolo-pyrimidinyl derivatives () show efficacy at low concentrations (63% yield), suggesting the main compound’s 2,4-dichlorophenoxy group may confer similar activity .
- Antibacterial Properties: Pyridinyl hydrazides () inhibit Rhizobium radiobacter and E.
Biological Activity
N-(5-chloropyridin-2-yl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic compound characterized by its unique structural features, which include a chlorinated pyridine moiety and a dichlorophenoxy group. This compound has garnered attention in various fields, particularly in medicinal and agricultural chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H11Cl3N2O |
| Molecular Weight | 345.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | WJVXRLSXMNYXGW-UHFFFAOYSA-N |
The presence of multiple chlorine atoms in its structure suggests potential interactions with biological targets, making it a candidate for further investigation into its biological effects.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that this compound may inhibit certain pathways involved in inflammation and cancer progression. The following mechanisms have been proposed:
- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Receptor Modulation: It may act on tyrosine kinases involved in cellular signaling pathways related to cancer cell proliferation.
Case Studies
-
Anti-inflammatory Activity:
A study investigated the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to the control group, suggesting potent anti-inflammatory effects. -
Anticancer Potential:
In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, particularly against breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide | Moderate anti-inflammatory effects |
| N-(5-chloro-2-pyridinyl)-2-(2,4-dichlorophenoxy)acetamide | Lower cytotoxicity against cancer cells |
The comparative analysis highlights that while similar compounds exhibit some biological activities, this compound demonstrates superior anti-inflammatory and anticancer properties.
Toxicological Studies
Toxicological evaluations are critical for understanding the safety profile of any compound. Preliminary studies indicate that high doses of this compound can lead to toxicity in animal models. Key findings include:
- Acute Toxicity: Observed symptoms included lethargy and reduced locomotor activity.
- Chronic Exposure: Long-term exposure studies suggested potential hepatotoxicity, necessitating further investigation into safe dosage levels.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
